molecular formula C17H13N3O7S2 B11640498 Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate

Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate

Cat. No.: B11640498
M. Wt: 435.4 g/mol
InChI Key: WSXDQAFDIHYFAY-UHFFFAOYSA-N
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Description

Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzothiazole ring, a nitro group, and a methylsulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

    Carbamoylation: The carbamoyl group is added by reacting the benzothiazole derivative with an isocyanate.

    Nitration: The nitro group is introduced through nitration, often using a mixture of concentrated nitric and sulfuric acids.

    Esterification: Finally, the ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzothiazole ring and nitrobenzene moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole and nitrobenzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can modify the functional groups to enhance these activities and study their mechanisms of action.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-4-nitrobenzoate: Similar structure but with a different position of the nitro group.

    Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13N3O7S2

Molecular Weight

435.4 g/mol

IUPAC Name

methyl 3-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C17H13N3O7S2/c1-27-16(22)10-5-9(6-11(7-10)20(23)24)15(21)19-17-18-13-4-3-12(29(2,25)26)8-14(13)28-17/h3-8H,1-2H3,(H,18,19,21)

InChI Key

WSXDQAFDIHYFAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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